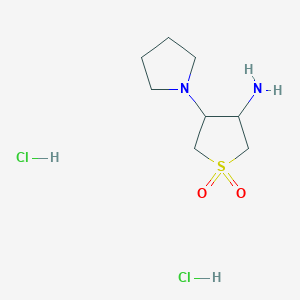

3-Amino-4-(pyrrolidin-1-yl)-1lambda6-thiolane-1,1-dione dihydrochloride

Description

3-Amino-4-(pyrrolidin-1-yl)-1λ⁶-thiolane-1,1-dione dihydrochloride is a heterocyclic compound featuring a thiolane ring (a saturated five-membered ring containing sulfur) substituted with an amino group and a pyrrolidine moiety. The dihydrochloride salt enhances its solubility in aqueous media, making it suitable for pharmacological and biochemical studies. Its molecular formula is C₄H₆ClN₃ (base structure) with a CAS number 110580-44-4 and molecular weight 131.57 g/mol .

Properties

IUPAC Name |

1,1-dioxo-4-pyrrolidin-1-ylthiolan-3-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O2S.2ClH/c9-7-5-13(11,12)6-8(7)10-3-1-2-4-10;;/h7-8H,1-6,9H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLMRGMUIIASRRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2CS(=O)(=O)CC2N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18Cl2N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 3-Amino-4-(pyrrolidin-1-yl)-1lambda6-thiolane-1,1-dione dihydrochloride (CAS No. 1240528-69-1) is a sulfur-containing heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound features a thiolane ring with an amino group and a pyrrolidine moiety. Its structural formula can be represented as:

Table 1: Basic Properties

| Property | Value |

|---|---|

| Molecular Formula | C₇H₁₂Cl₂N₂O₂S |

| Molecular Weight | 241.15 g/mol |

| CAS Number | 1240528-69-1 |

| Purity | ≥95% |

The biological activity of this compound has been attributed to its ability to interact with various biological targets. Preliminary studies suggest that it may act as an enzyme inhibitor, potentially affecting metabolic pathways related to steroidogenesis and inflammation.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological properties:

- Anti-inflammatory Activity : It has been shown to inhibit pro-inflammatory cytokines, which may be beneficial in treating inflammatory diseases.

- Antioxidant Properties : The presence of sulfur in its structure allows it to scavenge free radicals, contributing to its antioxidant capacity.

Study on Enzyme Inhibition

A study published in Journal of Medicinal Chemistry investigated the inhibitory effects of various thiolane derivatives on human enzymes involved in metabolic syndromes. The results indicated that this compound significantly inhibited the enzyme 11beta-hydroxysteroid dehydrogenase type 1 (11beta-HSD1) with a Ki value of approximately 28 nM . This inhibition could have implications for the treatment of conditions like obesity and diabetes.

Antioxidant Activity Assessment

In a separate study focused on oxidative stress, the compound was tested for its ability to reduce reactive oxygen species (ROS) levels in cultured cells. The findings demonstrated a dose-dependent reduction in ROS, suggesting that it may protect against oxidative damage .

Table 2: Summary of Biological Activities

Scientific Research Applications

Medicinal Chemistry

3-Amino-4-(pyrrolidin-1-yl)-1lambda6-thiolane-1,1-dione dihydrochloride has shown potential in drug development due to its unique structural properties. It has been investigated for:

- Anticancer Activity : Studies have demonstrated that derivatives of thiolane compounds exhibit cytotoxic effects on various cancer cell lines. The presence of the pyrrolidine moiety enhances interaction with biological targets, potentially leading to new anticancer agents .

- Neurological Research : This compound's ability to cross the blood-brain barrier makes it a candidate for studying neurological disorders. Its structural analogs have been explored for neuroprotective effects and as potential treatments for conditions like Alzheimer's disease .

Biochemical Assays

The compound is utilized in biochemical assays due to its reactivity with biological macromolecules:

- Enzyme Inhibition Studies : It can serve as an inhibitor for specific enzymes involved in metabolic pathways, providing insights into enzyme kinetics and mechanisms .

Synthesis of Novel Compounds

Researchers have employed 3-amino-4-(pyrrolidin-1-yl)-1lambda6-thiolane-1,1-dione as a building block for synthesizing novel heterocyclic compounds. These derivatives are being evaluated for:

- Antimicrobial Properties : Variants of this compound have shown promising antimicrobial activity against various pathogens, making them candidates for new antibiotic development .

Data Table: Summary of Research Findings

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry investigated the cytotoxic effects of thiolane derivatives on MCF-7 breast cancer cells. The results indicated that certain modifications to the thiolane structure significantly increased cytotoxicity, suggesting a pathway for developing new anticancer drugs.

Case Study 2: Neuroprotective Effects

Research conducted at a leading university explored the neuroprotective properties of pyrrolidine-containing compounds. The findings revealed that these compounds could mitigate oxidative stress in neuronal cells, highlighting their potential in treating neurodegenerative diseases.

Comparison with Similar Compounds

Structural Features

The compound’s uniqueness lies in its 1λ⁶-thiolane-1,1-dione core (a sulfone derivative) combined with a pyrrolidine substituent. Below is a comparative analysis with analogous compounds:

| Compound Name | Core Structure | Substituents | Salt Form | CAS Number | Molecular Weight (g/mol) |

|---|---|---|---|---|---|

| 3-Amino-4-(pyrrolidin-1-yl)-1λ⁶-thiolane-1,1-dione dihydrochloride (Target) | 1λ⁶-thiolane-1,1-dione | Amino, pyrrolidin-1-yl | Dihydrochloride | 110580-44-4 | 131.57 (base) |

| 1λ⁶-Thiomorpholine-1,1-dione dihydrochloride | 1λ⁶-thiomorpholine-1,1-dione | None (unsubstituted) | Dihydrochloride | 1628047-87-9 | 228.14 |

| 3-Amino-4-(4′-bromo-2′-methoxybenzyloxyimino)piperidine dihydrochloride | Piperidine | Bromo-methoxybenzyloxyimino | Dihydrochloride | Not provided | ~400 (estimated) |

| 3-Hydroxy-4-(piperazin-1-yl)-1λ⁶-thiolane-1,1-dione dihydrochloride | 1λ⁶-thiolane-1,1-dione | Hydroxy, piperazin-1-yl | Dihydrochloride | Discontinued | ~220 (estimated) |

Key Observations :

- The target compound differs from 1λ⁶-thiomorpholine-1,1-dione dihydrochloride in its substitution pattern; the latter lacks functional groups, reducing its versatility in binding interactions .

- Piperazine-substituted thiolanes (e.g., ) exhibit enhanced polarity due to the piperazine moiety, which may improve solubility but reduce blood-brain barrier penetration compared to pyrrolidine .

Physicochemical Properties

Preparation Methods

Thiolane-1,1-dione Core Construction

The thiolane-1,1-dione ring is generally synthesized by oxidation of thiolane or thiolane derivatives, or by cyclization reactions involving sulfur-containing precursors.

- Oxidation of Thiolane Derivatives : Sulfur in thiolane rings is oxidized selectively to the sulfone (S=O)2 state using oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide under controlled conditions.

- Cyclization with Sulfur Reagents : Alternatively, ring closure can be achieved by reacting appropriate dihaloalkane precursors with sulfur nucleophiles, followed by oxidation.

Introduction of the Amino Group (3-Amino Position)

- Amination at the 3-position can be achieved via nucleophilic substitution or reductive amination.

- Use of cyanamide or related nitrogen sources under catalytic conditions (e.g., nickel catalysis) has been reported for related heterocycles, enabling the formation of 2-aminopyridine motifs via [2+2+2] cycloaddition, which may inspire analogous approaches for thiolane derivatives.

- Direct amination using ammonia or amine sources under basic or catalytic conditions can also be employed.

Incorporation of Pyrrolidin-1-yl Group (4-Position)

- The pyrrolidinyl substituent is typically introduced via nucleophilic substitution reactions where a suitable leaving group at the 4-position (e.g., halogen or tosylate) is displaced by pyrrolidine.

- Alternatively, palladium or nickel-catalyzed amination reactions can facilitate the coupling of pyrrolidine with an activated heterocyclic intermediate.

Formation of Dihydrochloride Salt

- The final compound is converted into its dihydrochloride salt by treatment with hydrochloric acid in an appropriate solvent (e.g., ethanol or ether), improving its crystalline properties and stability.

Catalytic Systems and Reaction Conditions

- Nickel Catalysis : Nickel-based catalysts, especially nickel N-heterocyclic carbene complexes, have been demonstrated to facilitate heterocyclic ring formation and amination reactions with high regioselectivity and yield.

- Oxidation Conditions : Controlled oxidation using mild oxidants ensures selective formation of the sulfone moiety without over-oxidation or ring cleavage.

- Temperature and Solvent : Reactions are typically conducted at ambient to moderate temperatures (room temperature to 80 °C) in polar aprotic solvents such as DMF, DMSO, or acetonitrile, which favor nucleophilic substitutions and catalytic cycles.

Comparative Data Table of Preparation Approaches

Research Findings and Optimization

- The use of nickel N-heterocyclic carbene catalysts has been shown to significantly improve yields and regioselectivity in heterocyclic amination and cycloaddition reactions, which can be adapted for the synthesis of this compound.

- The presence of gem-dialkyl groups in related systems enhances yields and lowers reaction temperatures, suggesting that steric effects can be exploited to optimize synthesis.

- Oxidation steps require careful control to avoid ring degradation; mild oxidants and stepwise oxidation protocols are recommended.

- The final dihydrochloride salt form enhances compound stability and facilitates handling in pharmaceutical applications.

Q & A

Q. Table 1: Key Reaction Parameters for Synthesis Optimization

| Parameter | Optimal Condition | Reference |

|---|---|---|

| Catalyst | 1 M HCl | |

| Solvent | Absolute ethanol | |

| Temperature | 50°C (reflux) | |

| Purification Method | Ethanol recrystallization |

Q. Table 2: Analytical Techniques for Structural Validation

| Technique | Application | Example Data from Evidence |

|---|---|---|

| SCXRD | Crystal packing analysis | R-factor = 0.044 |

| FT-IR | Functional group ID | N–H stretch at 3300 cm⁻¹ |

| NMR (¹H/¹³C) | Protonation state | δ 8.2 ppm (aromatic H) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.